2-(1H-1,2,3-benzotriazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety and a pyrazolo[1,5-a]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide typically involves multi-step organic reactions One common approach is to start with the formation of the benzo[d][1,2,3]triazole ring through a cyclization reactionThe final step involves the coupling of these two moieties through an acetamide linkage .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The pathways involved can include the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,2,3]triazole: A simpler compound with similar triazole structure.
2-methylpyrazolo[1,5-a]pyrimidine: Shares the pyrazolo[1,5-a]pyrimidine ring.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-containing compound with different functional groups.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide is unique due to its combination of the benzo[d][1,2,3]triazole and pyrazolo[1,5-a]pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-13-9-17-20-10-14(11-25(17)22-13)5-4-8-19-18(26)12-24-16-7-3-2-6-15(16)21-23-24/h2-3,6-7,9-11H,4-5,8,12H2,1H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHFGXJBBVQTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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